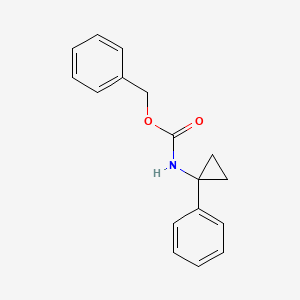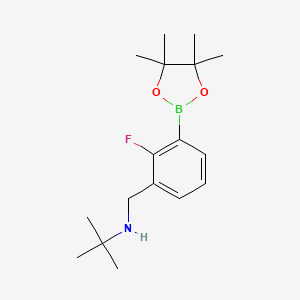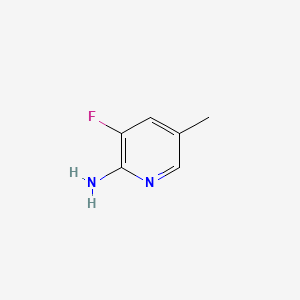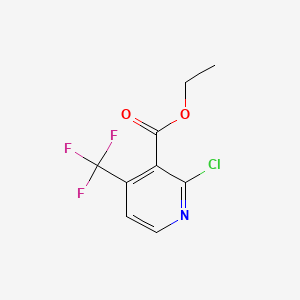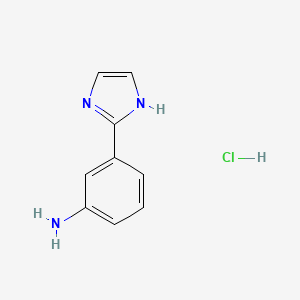
3-(1H-Imidazol-2-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Properties
The reaction of chloral with substituted anilines, including compounds like 3-(1H-Imidazol-2-yl)aniline hydrochloride, has been explored for the formation of various novel compounds such as 2,2,2-trichloroethylidene anilines. These reactions, involving imines and thioglycolic acid, lead to the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. The study of these reactions and the resulting products provides valuable insights into the conformation and properties of these novel compounds, which have potential applications in material science and pharmaceutical chemistry (Issac & Tierney, 1996).
Genotoxicity and Carcinogenicity Studies
Aniline derivatives, including 3-(1H-Imidazol-2-yl)aniline hydrochloride, have been studied for their genotoxic and carcinogenic potentials. Research aimed at clarifying the genotoxic potential of aniline and its derivatives has shown that most validated studies do not indicate a strong potential of aniline to induce gene mutations. However, high doses/concentrations associated with hematotoxic effects may explain the observed clastogenic effects, suggesting a non-primary genotoxic basis for the carcinogenic effects in certain models (Bomhard & Herbold, 2005).
CNS Activity and Drug Synthesis
The central nervous system (CNS) activity of compounds like 3-(1H-Imidazol-2-yl)aniline hydrochloride has been of interest, especially in the synthesis of more potent CNS drugs. The literature indicates that modifications to imidazole compounds can lead to enhanced CNS properties, suggesting potential therapeutic applications in treating neurological disorders. The study of these compounds' mechanisms and effects on the CNS is crucial for the development of new medications (Saganuwan, 2020).
Corrosion Inhibition
Imidazoline and derivatives, closely related to 3-(1H-Imidazol-2-yl)aniline hydrochloride, have been widely used as corrosion inhibitors in the petroleum industry due to their effective protection of metal surfaces. The study of these compounds' structures, synthesis processes, and performance evaluations in corrosion inhibition provides valuable insights for industrial applications, highlighting their potential in maintaining infrastructure integrity (Sriplai & Sombatmankhong, 2023).
Mechanism of Action
Target of Action
The compound 3-(2-Imidazolyl)aniline Hydrochloride, also known as 3-(1H-Imidazol-2-yl)aniline hydrochloride, interacts with several targets. It has been found to interact with Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , and Serine/threonine-protein kinase pim-1 among others . These targets play crucial roles in various biochemical processes, including energy production, oxygen transport, and signal transduction.
Mode of Action
The compound’s interaction with its targets results in a variety of changes. For instance, it can influence the activity of adenylate kinase 2, mitochondrial , a key enzyme involved in energy metabolism . The exact mode of action can vary depending on the specific target and the biological context.
Biochemical Pathways
The compound affects several biochemical pathways. For example, it can influence the isopentenyl diphosphate (IPP) pathway by interacting with Isopentenyl-diphosphate Delta-isomerase , which catalyzes the 1,3-allylic rearrangement of the homoallylic substrate isopentenyl (IPP) to its highly electrophilic allylic isomer, dimethylallyl diphosphate (DMAPP) . This pathway is crucial for the biosynthesis of terpenoids, a large class of organic compounds with diverse functions.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and biological context. For example, by interacting with Nitric oxide synthase, inducible , the compound could potentially influence the production of nitric oxide, a key signaling molecule . .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an important area of research in the future.
properties
IUPAC Name |
3-(1H-imidazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNJGGSUDCMPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-2-yl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

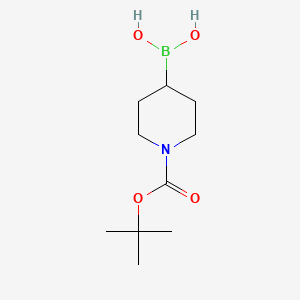

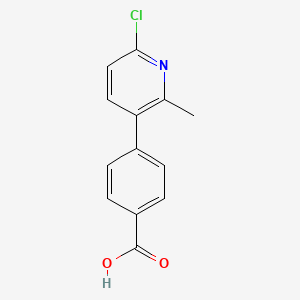
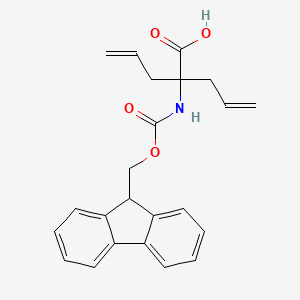
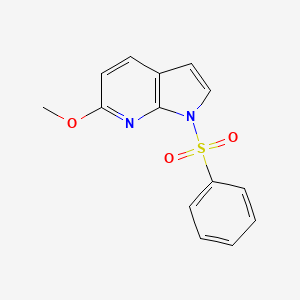
![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

